(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
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Overview
Description
“(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol” is a chemical compound with the CAS Number: 280752-78-5 . It has a molecular weight of 245.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
NBS/DMSO-mediated Synthesis : A method was developed for synthesizing (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols from aryloxymethylthiiranes using N-bromosuccinimide (NBS) in DMSO under microwave irradiation. This process suggests a direct and efficient strategy for preparing related compounds, potentially applicable to (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (Dong & Xu, 2018).
Isolation and Characterization of Bromophenols : Study on the marine red alga Rhodomela confervoides led to the isolation of bromophenols with significant antioxidant activity, suggesting a natural source of potent antioxidants which might be a field to explore for derivatives of the target compound (Li et al., 2011).
RuCl3-catalyzed Reactions Using Methanol : Showcased the utility of methanol as both a C1 synthon and H2 source for N-methylation of amines and transfer hydrogenation of nitroarenes, illustrating the versatility of methanol in organic synthesis, which could be relevant for manipulating this compound (Sarki et al., 2021).
Photochemical Degradation Studies : Investigated the photolytic behavior of halogenated dibenzo-p-dioxins and -furans, providing insights into the environmental fate and degradation pathways of such compounds, potentially applicable to understanding the behavior of this compound in various solvents (Lenoir et al., 1991).
Safety and Hazards
Safety information indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol are currently unknown. This compound is a relatively new and unexplored molecule
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Properties
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZMJKQOBAYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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